molecular formula C24H29N5O3S B4635717 (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4635717
M. Wt: 467.6 g/mol
InChI Key: LUFOUNGYRAVZKT-UHFFFAOYSA-N
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Description

(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolene with arylideneamino nitriles in alcohol leads to the formation of pyrazolopyridine derivatives . The reaction conditions often involve the use of bases to facilitate cyclization.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. For instance, pyrazolo[3,4-b]pyridine derivatives are known to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways, such as Ras/Erk and PI3K/Akt, which are involved in cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).

Uniqueness

(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific structural features, such as the cyclopropyl and isopropyl groups, which may contribute to its distinct biological activities and therapeutic potential.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(6-cyclopropyl-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S/c1-16(2)29-23-22(17(3)26-29)20(15-21(25-23)18-9-10-18)24(30)27-11-13-28(14-12-27)33(31,32)19-7-5-4-6-8-19/h4-8,15-16,18H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFOUNGYRAVZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

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